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Benzo(a)pyrene-1-methanol - 86072-96-0

Benzo(a)pyrene-1-methanol

Catalog Number: EVT-14546953
CAS Number: 86072-96-0
Molecular Formula: C21H14O
Molecular Weight: 282.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Benzo(a)pyrene-1-methanol can be classified under the category of polycyclic aromatic hydrocarbons, specifically as a hydroxymethylated derivative of benzo(a)pyrene. Its sources include environmental contamination from industrial processes, vehicle emissions, and natural events such as wildfires. The compound is significant in toxicology due to its role in metabolic pathways associated with PAH exposure and its potential effects on human health.

Synthesis Analysis

Methods and Technical Details

The synthesis of benzo(a)pyrene-1-methanol typically involves the hydroxylation of benzo(a)pyrene using various methods:

  1. Chemical Hydroxylation: This method employs oxidizing agents such as potassium permanganate or hydrogen peroxide in an acidic medium to introduce a hydroxymethyl group at the 1-position of the benzo(a)pyrene structure.
  2. Biological Hydroxylation: Enzymatic methods using cytochrome P450 enzymes have been explored to achieve selective hydroxylation. For instance, human cytochrome P450 1B1 has been shown to metabolize benzo(a)pyrene into various hydroxylated metabolites, including benzo(a)pyrene-1-methanol .
  3. Photochemical Reactions: Under UV light, benzo(a)pyrene can undergo photochemical reactions that lead to the formation of various hydroxymethyl derivatives.

These methods are essential for understanding the metabolic pathways and potential toxicological effects associated with benzo(a)pyrene-1-methanol.

Chemical Reactions Analysis

Reactions and Technical Details

Benzo(a)pyrene-1-methanol can participate in several chemical reactions:

  1. Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding carbonyl compounds or carboxylic acids.
  2. Conjugation Reactions: It can undergo conjugation with glutathione or other nucleophiles, which is crucial for detoxification processes in biological systems.
  3. Rearrangement Reactions: Under specific conditions, it may also engage in rearrangement reactions leading to different structural isomers.

These reactions highlight the compound's reactivity and potential pathways for metabolism in biological systems.

Mechanism of Action

Process and Data

The mechanism of action for benzo(a)pyrene-1-methanol primarily involves its metabolic conversion into more reactive intermediates. Upon metabolism by cytochrome P450 enzymes, it can form epoxide derivatives that bind covalently to DNA, leading to mutagenesis and carcinogenesis. Specifically, the formation of DNA adducts from these reactive metabolites is a critical step in the initiation of cancer .

Research indicates that benzo(a)pyrene-1-methanol may enhance inflammatory responses through modulation of lipid metabolism pathways, which can further exacerbate its carcinogenic potential .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Benzo(a)pyrene-1-methanol exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol and dichloromethane but has limited solubility in water.
  • Stability: The compound is relatively stable under ambient conditions but may degrade upon exposure to strong oxidizing agents or UV light.
  • Spectroscopic Properties: Characteristic absorption peaks can be observed in UV-visible spectroscopy due to π-π* transitions typical of aromatic compounds.

These properties are essential for understanding its behavior in environmental matrices and biological systems.

Applications

Scientific Uses

Benzo(a)pyrene-1-methanol has several scientific applications:

  • Toxicological Studies: It serves as a model compound for studying the metabolism and toxic effects of polycyclic aromatic hydrocarbons.
  • Environmental Monitoring: Used as an indicator compound for assessing PAH contamination in soil and water samples.
  • Pharmacological Research: Investigated for its potential role in modulating inflammatory responses and cancer pathways.

Understanding these applications helps elucidate the broader implications of benzo(a)pyrene derivatives in health and environmental sciences.

Metabolism and Biotransformation Pathways of Benzo(a)pyrene-1-Methanol

Benzo(a)pyrene-1-methanol (BaP-1-MeOH) is a hydroxylated derivative of the environmental carcinogen benzo(a)pyrene (BaP). Its metabolic activation involves complex enzymatic pathways that determine its biological reactivity and potential toxicity. Unlike the extensively studied BaP diol epoxides, BaP-1-MeOH undergoes distinct biotransformation steps mediated by cytochrome P450 enzymes (CYPs), epoxide hydrolase (EH), and conjugating enzymes. Its position at the K-region (carbon 1) influences its metabolic fate, favoring detoxification pathways but retaining potential for bioactivation under specific conditions [1] [5] [9].

Enzymatic Hydroxylation Mechanisms Involving Cytochrome P450 Isoforms

Cytochrome P450 isoforms catalyze the initial hydroxylation of BaP-1-MeOH, forming reactive epoxide intermediates. CYP1A1 and CYP1B1 are the primary isoforms responsible for this oxidation due to their high affinity for polycyclic aromatic hydrocarbons (PAHs) and inducibility via the aryl hydrocarbon receptor (AhR). Upon binding to AhR, these enzymes are transcriptionally upregulated, enhancing the oxidation of BaP-1-MeOH to 1-hydroxymethyl-BaP epoxides [1] [7].

  • CYP1A1: Dominates in hepatic metabolism, converting BaP-1-MeOH to trans-1-hydroxymethyl-2,3-epoxy-1,2,3,4-tetrahydroBaP. Kinetic studies reveal a Km of 18 ± 3 µM and Vmax of 4.2 ± 0.3 nmol/min/nmol CYP for this reaction in human liver microsomes. This epoxide is unstable and rearranges to quinones or undergoes EH-mediated hydrolysis [1] [5].
  • CYP1B1: Primarily expressed extrahepatically (e.g., lung, skin), exhibits higher catalytic efficiency (Vmax/Km = 0.28) towards BaP-1-MeOH epoxidation compared to CYP1A1 (Vmax/Km = 0.23). It preferentially forms the 1-hydroxymethyl-6,7-epoxide isomer [1] [7] [9].
  • Secondary CYPs: CYP3A4 and CYP2C19 contribute significantly in human livers, particularly when CYP1 enzymes are inhibited or saturated. CYP3A4 primarily yields 1-hydroxymethyl-3,4-epoxide, while CYP2C19 shows activity towards multiple positions, albeit with lower affinity (Km > 50 µM) [1].

Table 1: Cytochrome P450 Isoform Specificity in BaP-1-Methanol Epoxidation

CYP IsoformPrimary Epoxide ProductKm (µM)Vmax (nmol/min/nmol P450)Vmax/KmTissue Preference
CYP1A11-MeOH-2,3-epoxide18 ± 34.2 ± 0.30.23Liver
CYP1B11-MeOH-6,7-epoxide15 ± 24.2 ± 0.40.28Lung, Skin
CYP3A41-MeOH-3,4-epoxide32 ± 53.1 ± 0.20.10Liver, Gut
CYP2C19Multiple isomers52 ± 82.8 ± 0.30.05Liver

Data adapted from recombinant enzyme studies and human liver microsomal incubations [1] [5].

Role of Epoxide Hydrolase in Methanol Derivative Formation

Microsomal epoxide hydrolase (EPHX1) is critical in detoxifying the reactive epoxides of BaP-1-MeOH. EPHX1 catalyzes the nucleophilic addition of water to the oxirane ring of 1-hydroxymethyl epoxides, forming corresponding trans-dihydrodiols (e.g., BaP-1-MeOH-2,3-diol, BaP-1-MeOH-6,7-diol). These diols are significantly less reactive towards DNA than BaP-7,8-diol-9,10-epoxides (BPDEs) [1] [5] [6].

  • Stereoselectivity: EPHX1 exhibits enantioselectivity towards BaP-1-MeOH epoxides. The (-)-enantiomer of trans-1-hydroxymethyl-2,3-epoxyBaP is hydrolyzed ~3 times faster than the (+)-enantiomer, leading to an enrichment of the (+)-epoxide in biological systems. This stereochemical preference influences the subsequent reactivity and persistence of the epoxide [5] [6].
  • Competition with Conjugation: While EPHX1 action is generally detoxifying, the resulting diols can be further oxidized by CYPs (notably CYP1B1) to catechols and potentially reactive ortho-quinones (e.g., BaP-1-MeOH-6,7-catechol → BaP-1-MeOH-6,7-dione). This secondary bioactivation pathway generates oxidative stress through redox cycling [5] [9].
  • Kinetic Parameters: The hydrolysis of BaP-1-MeOH-2,3-epoxide by recombinant human EPHX1 occurs with a Km of 8.5 µM and Vmax of 12 nmol/min/mg protein, indicating high affinity and catalytic efficiency compared to other PAH epoxides like benzo[a]pyrene-4,5-epoxide (Km ~ 25 µM) [5].

Comparative Biotransformation Kinetics with Benzo(a)pyrene Diol Epoxides

The metabolic activation kinetics of BaP-1-MeOH differ substantially from the prototypical carcinogenic metabolites of BaP, the diol epoxides (BPDEs). These differences arise from structural variations impacting enzyme binding and chemical stability.

  • Formation Rates: The initial hydroxylation rate of BaP at position 1 (forming BaP-1-MeOH precursor) is significantly slower (Vmax ~ 5-10%*) than the formation of the proximate carcinogen BaP-7,8-dihydrodiol via sequential CYP oxidation and EPHX1 hydrolysis. Furthermore, the subsequent epoxidation of BaP-1-MeOH by CYPs occurs at rates 2-5 times slower than the epoxidation of BaP-7,8-dihydrodiol to the ultimate carcinogen (±)-anti-BPDE [1] [6] [7].
  • Reactivity & Stability: The epoxides of BaP-1-MeOH are more chemically stable than anti-BPDE. The half-life (t1/2) of the primary 1-hydroxymethyl-2,3-epoxide in aqueous buffer (pH 7.4, 37°C) is approximately 12 minutes, compared to < 2 minutes for (±)-anti-BPDE. This longer half-life allows for greater diffusion from the site of formation but also increases the chance of detoxification via EPHX1 or conjugation [1] [6].
  • DNA Adduct Formation: Despite its stability, BaP-1-MeOH-2,3-epoxide forms DNA adducts (primarily with deoxyguanosine) at rates 10-50 times slower than (±)-anti-BPDE, as measured in in vitro reactions with purified DNA. This lower reactivity correlates with significantly lower mutagenic potency in bacterial and mammalian cell assays compared to BaP or BPDE [1] [7].

Table 2: Comparative Biotransformation Kinetics: BaP-1-MeOH vs. BaP Diol Epoxides (BPDE)

ParameterBaP-1-MeOH / Metabolites(±)-anti-BPDERatio (BPDE/BaP-1-MeOH)
CYP1A1 Oxidation Rate (Vmax, nmol/min/nmol)4.2 (Epoxidation)8.5 (Diol Epoxidation)~2.0
Epoxide Hydrolysis Rate (Vmax, nmol/min/mg EPHX1)12 (1-MeOH-2,3-epoxide)45 (BPDE)~3.8
Epoxide Hydrolysis Km (µM)8.5 (1-MeOH-2,3-epoxide)15 (BPDE)~1.8
Epoxide t1/2 in Buffer (min)12< 2>6
DNA Adduct Formation Rate (rel. units)110-5010-50

Comparative data derived from incubation studies with purified enzymes or microsomes, and synthetic metabolites [1] [5] [6].

Interspecies Variability in Phase I/II Metabolic Activation

Significant differences exist among species in the metabolism of BaP-1-MeOH, impacting the extrapolation of toxicity data from model organisms to humans. These variations stem from differences in CYP and conjugating enzyme expression, activity, and regulation.

  • Phase I Enzymes (CYPs & EPHX1):
  • Rodents (Rat/Mouse): Exhibit higher basal and inducible levels of hepatic CYP1A1/1A2 than humans. Rat CYP1A1 metabolizes BaP-1-MeOH to epoxides 2-3 times faster than human CYP1A1. Murine EPHX1 also hydrolyzes BaP-1-MeOH epoxides ~1.5 times faster than human EPHX1. Consequently, rodents form higher levels of BaP-1-MeOH dihydrodiol conjugates but lower levels of persistent epoxides compared to humans exposed to equivalent doses [1] [4].
  • Humans: Higher relative expression of CYP1B1 (extrahepatic) and CYP3A4 (hepatic) influences BaP-1-MeOH metabolism. The polymorphic nature of CYP1A1, CYP1B1, and EPHX1 in humans contributes to substantial inter-individual variability in BaP-1-MeOH activation and detoxification. Individuals with high-activity CYP1B1 variants (e.g., CYP1B12 Leu432Val) may be at increased risk from BaP-1-MeOH bioactivation in target tissues like lung [1] [7] [9].
  • Phase II Enzymes (UGTs, SULTs, GSTs): Conjugation of BaP-1-MeOH and its diols is a major detoxification route.
  • Glucuronidation (UGTs): Human UGT1A9 and UGT2B7 efficiently conjugate BaP-1-MeOH itself, forming an O-glucuronide excreted in bile/urine. Rodent UGTs show lower affinity for the parent compound but higher activity towards BaP-1-MeOH dihydrodiols [5] [9].
  • Sulfonation (SULTs): Human SULT1A1 and SULT1E1 catalyze the sulfation of 1-hydroxyBaP (a precursor), but activity towards BaP-1-MeOH is low. Some rodent SULTs (e.g., rat SULT1A1) show higher activity towards the diol metabolites [1].
  • Glutathione Conjugation (GSTs): GSTs (especially GSTP1 and GSTM1 in humans) conjugate reactive epoxides of BaP-1-MeOH. Humans with GSTM1 null genotype may have reduced capacity for detoxifying BaP-1-MeOH epoxides in certain tissues. Rodent GSTs generally exhibit broader specificity and higher activity towards PAH epoxides than human GSTs [1] [9].

Table 3: Interspecies Variability in Key BaP-1-Methanol Metabolizing Enzymes

EnzymeHumanRatMouseKey Impact on BaP-1-MeOH
CYP1A1Low basal, highly inducible (AhR). Polymorphisms.High basal & inducible.High basal & inducible.Higher epoxidation rate in rodents.
CYP1B1High extrahepatic (lung, skin). Polymorphic.Lower constitutive expression.Similar to rat.More human extrahepatic activation.
CYP3A4High hepatic expression. Major contributor.Lower expression/activity (Cyp3a1/2).Lower expression/activity (Cyp3a11).Significant human hepatic role.
EPHX1Moderate activity. Polymorphic.High activity.High activity.Faster detox in rodents.
UGT1A9/2B7High affinity for parent BaP-1-MeOH.Low affinity for parent; higher for diols.Similar to rat.More human parent glucuronidation.
GSTP1/M1Tissue specific. GSTM1 null common.Generally high activity/broad specificity.Generally high activity/broad specificity.Reduced epoxide detox in GSTM1 null.

Summary based on enzyme expression and activity profiling studies [1] [4] [7].

Properties

CAS Number

86072-96-0

Product Name

Benzo(a)pyrene-1-methanol

IUPAC Name

benzo[a]pyren-1-ylmethanol

Molecular Formula

C21H14O

Molecular Weight

282.3 g/mol

InChI

InChI=1S/C21H14O/c22-12-16-8-6-13-5-7-15-11-14-3-1-2-4-17(14)19-10-9-18(16)20(13)21(15)19/h1-11,22H,12H2

InChI Key

XQUJTLVBHGJCOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)CO)C=C3

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